![molecular formula C16H16O B14130693 1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the ethanone group is attached to the 4th position of the biphenyl ring, and the 2nd and 6th positions are substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as ethanoyl chloride) and an aromatic compound (2,6-dimethylbiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents is optimized to maximize yield and minimize by-products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.
化学反应分析
Types of Reactions
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, especially at positions ortho and para to the methyl groups. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in concentrated sulfuric acid.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
作用机制
The mechanism of action of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone can be compared with other biphenyl derivatives such as:
Biphenyl: The parent compound, which lacks the ethanone and methyl substituents.
2,6-Dimethylbiphenyl: Similar structure but without the ethanone group.
4-Acetylbiphenyl: Similar structure but without the methyl groups.
The uniqueness of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone lies in the combination of the ethanone group and the methyl substituents, which confer distinct chemical and physical properties, making it suitable for specific applications.
属性
分子式 |
C16H16O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
1-[4-(2,6-dimethylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O/c1-11-5-4-6-12(2)16(11)15-9-7-14(8-10-15)13(3)17/h4-10H,1-3H3 |
InChI 键 |
MSGZXJLWMJZLLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
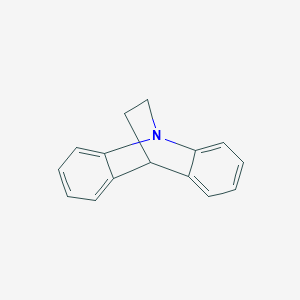
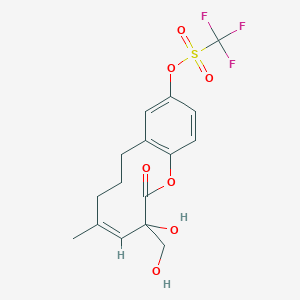

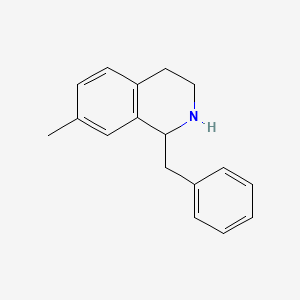

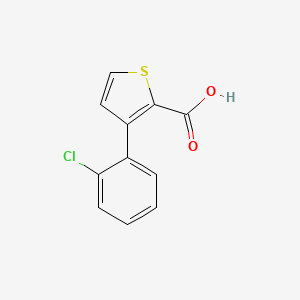
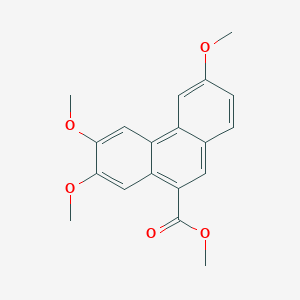
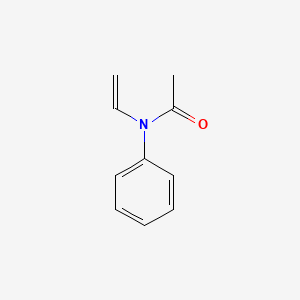


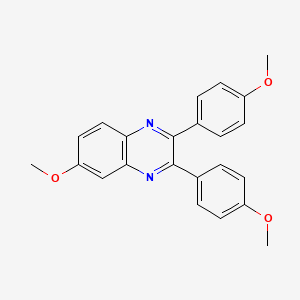
![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
